4-Bromo-5-ethyl-2-methylpyridine
Overview
Description
4-Bromo-5-ethyl-2-methylpyridine (4-BEPM) is an organic compound belonging to the pyridine family of organic compounds. It is a colorless to pale yellow liquid with a pungent odor and is soluble in water and alcohol. 4-BEPM is an important building block for the synthesis of other organic compounds and is widely used in the pharmaceutical and agrochemical industries. It is used as a starting material in the synthesis of a variety of compounds, including drugs, insecticides, herbicides, and pesticides.
Scientific Research Applications
Synthesis and Biological Activities
One significant application of pyridine derivatives, such as 4-Bromo-5-ethyl-2-methylpyridine, is in the synthesis of novel compounds through Suzuki cross-coupling reactions. Ahmad et al. (2017) demonstrated this process using 5-bromo-2-methylpyridin-3-amine to produce novel pyridine derivatives. These compounds were then analyzed for their potential as chiral dopants for liquid crystals and were tested for anti-thrombolytic, biofilm inhibition, and haemolytic activities. Notably, one compound exhibited significant lysis against clot formation in human blood, while another showed potent inhibition against Escherichia coli (Ahmad et al., 2017).
Tautomerism and Bromination Studies
The study of tautomerism and bromination of pyridine derivatives, including those related to this compound, is another area of research. Kolder and Hertog (2010) investigated the bromination of various hydroxypyridines, revealing insights into the structural changes and reaction pathways involved (Kolder & Hertog, 2010).
Schiff Base Synthesis and Antibacterial Activities
Pyridine derivatives are also used in synthesizing Schiff base compounds, which are studied for their antibacterial properties. For instance, Wang et al. (2008) synthesized a Schiff base compound using 4-methylpyridin-2-ylamine, which demonstrated excellent antibacterial activities (Wang, Nong, Sht, & Qi, 2008).
Copper Catalysis in Amination Reactions
Lang et al. (2001) explored the use of bromopyridine in amination reactions using copper catalysis. This process features low catalyst loading and mild reaction conditions, indicating its potential for diverse applications in chemical synthesis (Lang, Zewge, Houpis, & VolanteRalph, 2001).
Mechanism of Action
Target of Action
Brominated pyridines are often used in suzuki-miyaura cross-coupling reactions . This suggests that 4-Bromo-5-ethyl-2-methylpyridine may interact with palladium catalysts and organoboron reagents in these reactions .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, this compound may undergo oxidative addition with a palladium catalyst. This involves the palladium donating electrons to form a new Pd-C bond . The brominated pyridine then undergoes transmetalation, where it is transferred from boron to palladium .
Biochemical Pathways
The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests it may play a role in the synthesis of various organic compounds .
Pharmacokinetics
The compound’s high gi absorption and bbb permeant properties suggest it may have good bioavailability .
Result of Action
Its role in suzuki-miyaura cross-coupling reactions suggests it may contribute to the formation of carbon-carbon bonds, facilitating the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions may be affected by the presence of a palladium catalyst and organoboron reagents . Additionally, the compound’s stability may be influenced by storage conditions .
properties
IUPAC Name |
4-bromo-5-ethyl-2-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-3-7-5-10-6(2)4-8(7)9/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXFBVQHDDLSQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(N=C1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624684 | |
Record name | 4-Bromo-5-ethyl-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
98488-99-4 | |
Record name | 4-Bromo-5-ethyl-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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